![molecular formula C5H9NOS2 B12875665 4-(Methylsulfonothioyl)butanenitrile](/img/structure/B12875665.png)
4-(Methylsulfonothioyl)butanenitrile
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Overview
Description
4-(Methylsulfonothioyl)butanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which also contains a methylsulfonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonothioyl)butanenitrile can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group, forming the desired compound .
Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of a nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonothioyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
4-(Methylsulfonothioyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonothioyl)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfonothioyl group can undergo oxidation and reduction reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile compound with a similar structure but without the methylsulfonothioyl group.
2-Hydroxy-4-(methylthio)butanenitrile: A related compound with a hydroxyl group and a methylthio group.
Uniqueness
4-(Methylsulfonothioyl)butanenitrile is unique due to the presence of the methylsulfonothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C5H9NOS2 |
---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
4-methylsulfonothioylbutanenitrile |
InChI |
InChI=1S/C5H9NOS2/c1-9(7,8)5-3-2-4-6/h2-3,5H2,1H3 |
InChI Key |
RBUWIFXOFYSRFI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)CCCC#N |
Origin of Product |
United States |
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